

# preclinical data and animal model studies for LRRK2 inhibitor 1

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Compound of Interest				
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# Preclinical Profile of LRRK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and animal model studies for selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a primary focus on DNL201 and supplementary data from other key tool compounds such as MLi-2 and PF-06447475. This document is intended to serve as a resource for researchers and drug development professionals in the field of Parkinson's disease and other neurodegenerative disorders where LRRK2 is a therapeutic target.

#### Introduction to LRRK2 Inhibition

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the pathogenesis of PD by impairing lysosomal function.[1][2][3][4] As such, the inhibition of LRRK2 kinase activity has emerged as a promising disease-modifying therapeutic strategy.[1][2][3] This guide summarizes the critical preclinical data that form the basis for the clinical development of LRRK2 inhibitors.

#### **Data Presentation**



The following tables provide a structured summary of the available quantitative preclinical data for prominent LRRK2 inhibitors.

#### **Pharmacokinetics**

Successful central nervous system (CNS) drug candidates require adequate brain penetration and favorable pharmacokinetic properties to achieve therapeutic concentrations at the target site.

Compoun d	Species	Route	Bioavaila bility	Half-life (T½)	Brain Penetrati on (Kp,uu)	Referenc e
DNL201	Mouse, Rat, NHP	Oral	Good	Moderate	~1.0	[5]
MLi-2	Mouse	Oral	-	-	-	[6]
PF- 06447475	Rat	Oral	Low to Moderate	-	Yes	[7]

Data for MLi-2 and PF-06447475 are less complete in the public domain compared to DNL201. NHP: Non-Human Primate Kp,uu is the ratio of unbound drug concentration in the brain to that in plasma.[8][9][10]

### Pharmacodynamics & In Vitro Potency

The potency of LRRK2 inhibitors is typically assessed through their ability to inhibit LRRK2 kinase activity, measured by the phosphorylation of LRRK2 itself at serine 935 (pS935) and its substrate Rab10 at threonine 73 (pT73).



Compound	Assay Type	System	IC50	Reference
DNL201	pS935 LRRK2 Inhibition	Human PBMCs	53 nM	[5]
pT73 Rab10 Inhibition	Human PBMCs	35 nM	[5]	
pS935 LRRK2 Inhibition	Human iPSC- derived Microglia	30 nM	[5]	_
pT73 Rab10 Inhibition	Human iPSC- derived Microglia	16 nM	[5]	_
MLi-2	Purified LRRK2 Kinase Assay	In Vitro	0.76 nM	[6][11]
pS935 LRRK2 Inhibition	Cellular Assay	1.4 nM	[6][11]	
Radioligand Competition Binding	In Vitro	3.4 nM	[11]	_
PF-06447475	WT LRRK2 Inhibition	Biochemical	3 nM	[7]
G2019S LRRK2 Inhibition	Biochemical	11 nM	[7]	

iPSC: induced Pluripotent Stem Cell; PBMCs: Peripheral Blood Mononuclear Cells

## **Efficacy in Preclinical Models**

The therapeutic potential of LRRK2 inhibitors is evaluated in various cellular and animal models that recapitulate aspects of Parkinson's disease pathology.



Compound	Model	Key Findings	Quantitative Outcome	Reference
DNL201	Primary astrocytes from LRRK2 G2019S knock-in mice	Normalized lysosomal protein degradation	Restored to wild- type levels	[5]
MLi-2	G2019S LRRK2 knock-in mice exposed to MPTP	Reversed greater dopaminergic nigrostriatal degeneration	-	[12]
PF-06447475	Rats with α- synuclein- induced neurodegenerati on	Reduced neurodegenerati on	-	[13]

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin that induces parkinsonism.

## **Toxicology & Safety Findings**

Preclinical safety studies are crucial for identifying potential adverse effects and establishing a safe dose range for clinical trials.



Compound	Species	Duration	Key Findings	Reference
DNL201	Cynomolgus Macaque	Chronic	No adverse findings at pharmacologicall y relevant doses	[1][2][3]
MLi-2	MitoPark Mice	15 weeks	Well-tolerated at exposures >100x the in vivo plasma IC50. Morphologic, reversible changes in the lung (enlarged type II pneumocytes) were observed.	[11]
General LRRK2 Inhibitors	Rat	12 weeks	High doses have been associated with kidney darkening and hyaline droplet accumulation in renal tubules.	[14]

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.

#### LRRK2 G2019S Knock-in Mouse Model

Model Description: These mice carry a G2019S point mutation in the endogenous mouse
 Lrrk2 gene, mimicking the most common LRRK2 mutation in humans.[15]



- Breeding and Maintenance: Mice are typically bred as heterozygotes, with homozygous littermates used for experiments. They are maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
- Dosing: LRRK2 inhibitors can be administered via oral gavage for acute studies or formulated in the diet for chronic studies. For example, MLi-2 has been administered at doses ranging from 1 to 90 mg/kg for acute studies and at 60 mg/kg/day in the diet for chronic studies.[15]
- Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues (brain, kidney, lung, etc.) are collected for pharmacodynamic and proteomic analyses.
   Western blotting is commonly used to measure levels of total LRRK2, pS935 LRRK2, and phosphorylated Rab proteins.

### **In Vivo Target Engagement Assay**

- Objective: To measure the extent of LRRK2 inhibition in the brain and peripheral tissues.
- Procedure:
  - Administer the LRRK2 inhibitor to the animal model at various doses.
  - At a specified time point post-dosing (e.g., 1 hour for acute studies), euthanize the animal and collect brain and peripheral tissues.
  - Prepare tissue lysates and determine protein concentration.
  - Use Western blotting or Meso Scale Discovery (MSD)-based immunoassays to quantify the levels of pS935 LRRK2 and total LRRK2.
  - The ratio of phosphorylated to total LRRK2 is calculated and compared to vehicle-treated controls to determine the percentage of inhibition.
- Example: In rats, DNL201 was administered orally at 3, 10, 30, or 60 mg/kg, and brain and kidney tissues were collected 1 hour later to assess pS935 LRRK2 levels.[5]

## **Lysosomal Function Assay in Primary Astrocytes**

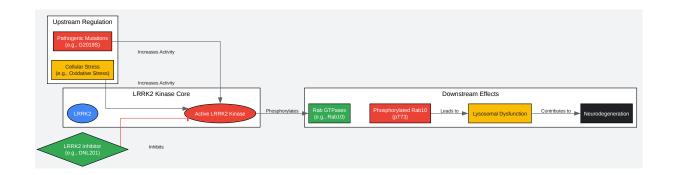


- Objective: To assess the ability of LRRK2 inhibitors to rescue lysosomal dysfunction.
- Cell Culture: Primary astrocytes are cultured from LRRK2 G2019S knock-in mice and wildtype littermates.
- Treatment: Cells are treated with the LRRK2 inhibitor (e.g., DNL201) for a specified period.
- Lysosomal Protein Degradation Assay:
  - Cells are incubated with a fluorescently labeled protein substrate.
  - The rate of degradation of the substrate is measured over time using fluorescence-based methods.
  - A decrease in the rate of degradation is indicative of lysosomal dysfunction.
  - The ability of the LRRK2 inhibitor to restore the degradation rate to wild-type levels is quantified.[5]

## **Mandatory Visualizations**

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in LRRK2 inhibitor preclinical development.





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Caption: LRRK2 Signaling Pathway and Point of Intervention.





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Caption: A typical preclinical experimental workflow for LRRK2 inhibitors.



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Caption: Logical progression from preclinical to clinical development.



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